

# propylcyclopentane cycloalkane series comparison

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## Compound Focus: Propylcyclopentane

CAS No.: 2040-96-2

Cat. No.: S793528

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## Framework for a Cycloalkane Comparison Guide

The table below summarizes the core aspects you would need to compare for **propylcyclopentane** and other cycloalkanes, based on general principles and research methodologies identified in the search.

Comparison Aspect	Description & Methodology	Relevance for Researchers
<b>Thermodynamic Properties</b> [1]   <b>Properties:</b> Heat capacity (Cv), Entropy (S), Thermal Energy (Eth). <b>Method:</b> Predictable via QSPR models using molecular descriptors from structure alone [1].   Enables prediction of stability, phase behavior, and energy content crucial for solvent selection and reaction design.		
<b>Structural &amp; Strain Characteristics</b> [2]   <b>Properties:</b> Ring strain, molecular conformation (e.g., chair, boat). <b>Method:</b> Determined through techniques like computational modeling and IR spectroscopy [2].   Ring strain influences reactivity and stability; conformations affect interaction with biological targets.		
<b>Reactivity in Pyrolysis</b> [2]   <b>Properties:</b> Decomposition pathways, product distribution (e.g., alkene formation). <b>Method:</b> Analysis of pyrolyzates using methods like low-temperature matrix IR (LTM/IR) [2].   Critical for understanding metabolic degradation or stability under high-temperature conditions.		
<b>Application-Based Performance</b> [3]   <b>Context:</b> Use as solvents, chemical intermediates (e.g., in nylon production), or fuel components. <b>Method:</b> Performance is benchmarked against industry requirements and		

regulations (e.g., EPA's SNAP program) [3]. | Allows objective comparison based on industrial utility, efficiency, and compliance with safety standards. |

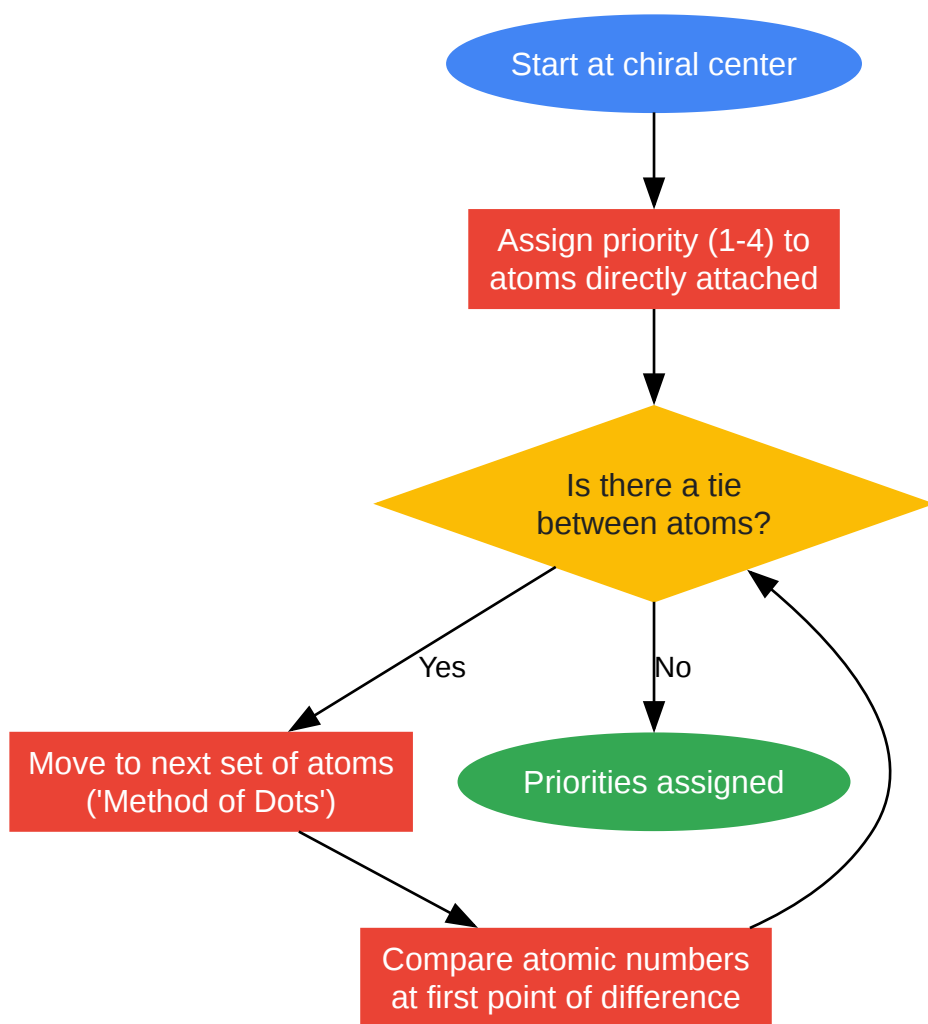
## Suggested Data Search Strategy

To build your guide with the required experimental data, I suggest targeting these specialized sources:

- **Chemical Databases:** Search for "**propylcyclopentane**" and other cycloalkanes (e.g., cyclohexane, methylcyclohexane) on platforms like **SciFinder** or **Reaxys**. These databases are the most comprehensive source for curated physical property data (e.g., boiling/melting points, density) and reaction information.
- **Research Articles:** Look for academic papers on platforms like **ScienceDirect** and **PubMed** using keywords such as "alkylcyclopentane properties," "cycloalkane QSPR," or "naphthene pyrolysis." These will contain the original experimental data and protocols [1] [2].
- **Technical Reports:** Check reports from government bodies like the **U.S. Environmental Protection Agency (EPA)** or industrial giants like **BASF** and **ExxonMobil**, which often contain performance data on chemicals used in commercial applications [3].

## A Method for Structural Comparison

While not a substitute for experimental data, the **Cahn-Ingold-Prelog (CIP) rules** provide a standardized method to compare and prioritize different substituents on cycloalkane rings, which is fundamental for naming and understanding stereochemistry [4]. The "method of dots" is a systematic way to assign priorities by comparing atomic numbers at the first point of difference away from the chiral center [4]. The diagram below illustrates this logical workflow.



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## References

1. QSPR Models to Predict Thermodynamic Properties of Cycloalkanes ... [pmc.ncbi.nlm.nih.gov]
2. sciencedirect.com/topics/chemistry/ cycloalkane [sciencedirect.com]
3. Market Size & Share | Growth Trends 2035 Cycloalkanes [researchnester.com]

#### 4. Assigning Cahn-Ingold-Prelog (CIP) Priorities (2) - The Method of Dots

[masterorganicchemistry.com]

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